(1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

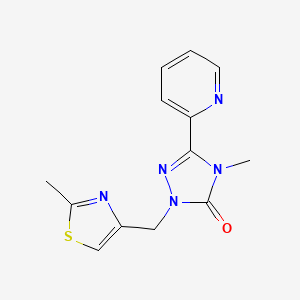

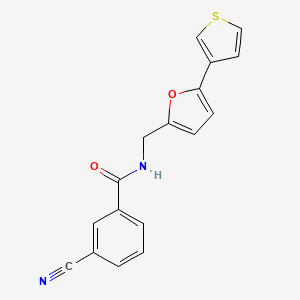

“(1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol” is a chemical compound with the CAS Number: 1568073-28-8 . It has a molecular weight of 184.19 and its IUPAC name is (1S)-5,7-difluoro-1,2,3,4-tetrahydro-1-naphthalenol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10F2O/c11-6-4-8-7 (9 (12)5-6)2-1-3-10 (8)13/h4-5,10,13H,1-3H2/t10-/m0/s1 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder and it’s stored at a temperature of 4 degrees .Aplicaciones Científicas De Investigación

Retinoid X Receptor-Selective Retinoids

The compound has been pivotal in the synthesis of novel retinoid X receptor-selective retinoids, which are potent RXR agonists evaluated for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). The synthesis employs highly convergent methods where a core tetrahydronaphthalene, similar to (1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol, is a critical intermediate (Faul et al., 2001).

Stereochemistry in Fluorination

Another application involves the study of the stereochemistry of fluorine addition to dihydronaphthalenes, where acid-catalyzed liquid-phase addition of fluorine using xenon difluoride to dihydronaphthalenes yields vicinal difluorides. The process highlights the regio- and stereoselective fluorination capabilities of compounds related to (1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol, demonstrating its utility in fluorination chemistry (Šket & Zupan, 1978).

Enantioselective Synthesis

The compound also finds application in the enantioselective synthesis of 1,2-dihydronaphthalenes, a significant process in medicinal chemistry for creating molecules with specific stereochemistry. This catalytic process offers a route to various molecules with pharmaceutical relevance, showcasing the compound's role in the synthesis of structurally complex and stereochemically defined entities (Perveen et al., 2017).

Liquid Crystal Materials

Furthermore, (1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol is instrumental in the design and synthesis of new liquid crystal materials for active matrix LCDs. The incorporation of fluoro-substituted tetrahydronaphthalene structures in liquid crystal mixtures results in materials with excellent properties, such as a wide nematic temperature range and high dielectric anisotropy, making them suitable for advanced display technologies (Kusumoto et al., 2004).

Safety and Hazards

Propiedades

IUPAC Name |

(1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10,13H,1-3H2/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGYXCMBPBDKJQ-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC(=C2)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C(=CC(=C2)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(cyclohex-3-en-1-yl)methanone](/img/structure/B2891767.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-benzoylphenoxy)ethanone](/img/structure/B2891768.png)

![(5S,7R)-N-(Cyanomethyl)-5,7-dimethyl-N-propan-2-yl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2891770.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2891778.png)

![N-(3-fluorophenyl)-3-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2891780.png)

![3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[3-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2891781.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(o-tolyl)urea](/img/structure/B2891782.png)